molecular formula C16H17NO2 B312024 N-(4-methylphenyl)-2-phenoxypropanamide

N-(4-methylphenyl)-2-phenoxypropanamide

Cat. No.: B312024
M. Wt: 255.31 g/mol
InChI Key: XJEXFWQYVFZWLG-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone with two key substituents:

  • Amide nitrogen: Attached to a 4-methylphenyl group (C₆H₄CH₃).
  • Second carbon of propanamide: Substituted with a phenoxy group (C₆H₅O).

The molecular formula is C₁₆H₁₇NO₂ (calculated molecular weight: 255.3 g/mol).

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(4-methylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(18)13(2)19-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,17,18)

InChI Key

XJEXFWQYVFZWLG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Amide Nitrogen Substituent Propanamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-Methylphenyl)-2-phenoxypropanamide 4-Methylphenyl Phenoxy C₁₆H₁₇NO₂ 255.3 Not directly reported -
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide (4-Fluorophenyl)methyl 4-Methylphenoxy C₁₇H₁₈FNO₂ 299.3 Structural similarity; fluorinated analog
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Phenyl 4-Chloro-2-methylphenoxy C₁₆H₁₆ClNO₂ 301.8 Safety data (potential toxicity)
N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide 4-Chloro-2-methylphenyl Phenylsulfanyl (S-containing) C₁₆H₁₆ClNOS 305.8 Enhanced lipophilicity due to sulfur
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl, N-methyl 4-Hydroxyphenoxy C₁₆H₁₆FNO₃ 289.3 Polar hydroxyl group; potential metabolic stability
Key Observations:
  • Phenoxy vs. Sulfanyl: Sulfur in enhances lipophilicity, which may improve membrane permeability but reduce solubility .
  • Hydroxyl Groups: The 4-hydroxyphenoxy group in introduces hydrogen-bonding capacity, possibly improving water solubility .
Antitumor Activity:
  • Thiazolidinone Derivatives: highlights that N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide exhibits antiproliferative activity against renal adenocarcinoma (769-P cells) via G1 cell cycle arrest and apoptosis induction .
Toxicity Considerations:
  • Chlorinated Analogs: 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide () has documented safety protocols for inhalation exposure, indicating higher toxicity compared to non-halogenated analogs .

Crystallographic and Physicochemical Properties

  • Crystal Packing: demonstrates that weak interactions (C–H⋯N, π–π stacking) dominate the packing of halogenated phenyl compounds, influencing solubility and stability . The phenoxy group in the target compound may engage in similar interactions, affecting its crystallinity.

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